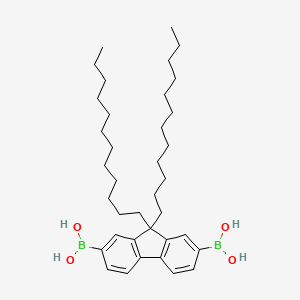

9,9-Didodecylfluorene-2,7-diboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(7-borono-9,9-didodecylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWUNIPUPZNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392840 | |

| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-86-0 | |

| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9,9-Didodecylfluorene-2,7-diboronic acid

This guide provides a comprehensive overview of the synthetic pathway for 9,9-didodecylfluorene-2,7-diboronic acid, a key building block in the development of advanced organic electronic materials. The document is structured to provide not only the procedural steps but also the underlying chemical principles and practical insights essential for researchers and professionals in organic synthesis and materials science.

Introduction: The Significance of this compound

9,9-Dialkylfluorene derivatives are a cornerstone in the field of organic electronics, primarily due to their rigid and planar biphenyl structure which facilitates efficient π-conjugation. This inherent property leads to high charge-carrier mobility and strong blue electroluminescence, making them ideal for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The introduction of long alkyl chains, such as dodecyl groups, at the C9 position enhances the solubility of these materials in common organic solvents, enabling solution-based processing for large-area and flexible device fabrication.[3]

The conversion of the fluorene core into a diboronic acid or its ester at the 2 and 7 positions transforms it into a versatile monomer. These boronic acid functionalities are reactive sites for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.[3][4] This allows for the polymerization with various dihalo-aromatic or heteroaromatic co-monomers to construct a wide array of conjugated polymers with tailored optoelectronic properties.[3] This guide will focus on the synthesis of the pivotal intermediate, this compound, and its more stable pinacol ester derivative.

Overall Synthetic Strategy

The synthesis of this compound is typically a two-step process starting from 2,7-dibromofluorene. The first step involves the alkylation of the C9 position with dodecyl chains, followed by the conversion of the bromo groups at the C2 and C7 positions into boronic acid functionalities.

References

An In-depth Technical Guide to the Chemical Properties of 9,9-Didodecylfluorene-2,7-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 9,9-Didodecylfluorene-2,7-diboronic acid, a key building block in the synthesis of advanced organic electronic materials. The fluorene core offers a rigid and planar aromatic system essential for charge transport and light emission, while the long dodecyl chains at the 9-position ensure excellent solubility in common organic solvents, facilitating solution-based processing. The strategically placed boronic acid functionalities at the 2 and 7 positions serve as reactive sites for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of high-performance conjugated polymers. This document details the synthesis, purification, spectroscopic and thermal properties, and key applications of this versatile compound, with a focus on providing practical insights for its use in research and development.

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated materials with tailored optoelectronic properties are of paramount importance. Fluorene-based polymers have emerged as a prominent class of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] this compound is a critical monomer in the construction of these polymers. Its molecular architecture, featuring a planar fluorene core, solubilizing alkyl chains, and reactive boronic acid groups, provides an exceptional platform for creating materials with high charge carrier mobility, strong fluorescence, and excellent thermal stability. This guide will delve into the fundamental chemical properties of this compound, offering a technical resource for scientists and researchers leveraging its unique characteristics in materials and drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is foundational to its utility. The fluorene unit provides a rigid, planar backbone that promotes intermolecular π-π stacking, which is crucial for efficient charge transport. The two long dodecyl chains appended to the C9 position prevent aggregation and enhance solubility in common organic solvents, a critical factor for solution-based fabrication techniques like spin-coating and inkjet printing.[1] The boronic acid groups at the C2 and C7 positions are the key reactive handles for polymerization.

Below is a summary of the key physicochemical properties of this compound and its commonly used pinacol ester derivative.

| Property | This compound | This compound, bis(pinacol) ester |

| CAS Number | 480424-86-0 | 711026-06-1[2] |

| Molecular Formula | C37H60B2O4 | C49H80B2O4[2] |

| Molecular Weight | 590.49 g/mol | 754.78 g/mol |

| Melting Point | 269 °C (decomposes)[3] | Not Available |

| Appearance | Solid[3] | Not Available |

| Solubility | Soluble in many organic solvents | Soluble in many organic solvents |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the alkylation of fluorene, followed by bromination and subsequent conversion to the diboronic acid.

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 2,7-Dibromo-9,9-didodecylfluorene

A representative procedure for the synthesis of the key intermediate, 2,7-Dibromo-9,9-didodecylfluorene, is as follows:

-

Alkylation: To a solution of fluorene in a suitable solvent (e.g., THF or DMSO), a strong base such as potassium hydroxide or n-butyllithium is added to deprotonate the C9 position.[4]

-

Dodecyl bromide is then added, and the reaction mixture is stirred, often with heating, to facilitate the dialkylation.

-

Bromination: The resulting 9,9-didodecylfluorene is dissolved in a chlorinated solvent like chloroform.[4]

-

A Lewis acid catalyst, such as ferric chloride, may be added.

-

Bromine is then added dropwise in the dark to prevent side-chain bromination. The reaction is stirred until completion.[4]

-

The reaction is quenched, and the product is purified, typically by recrystallization.

Conversion to Diboronic Acid

The dibrominated intermediate is then converted to the diboronic acid via a lithium-halogen exchange or Grignard formation, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Purification

Purification of boronic acids can be challenging due to their tendency to form anhydrides. Common purification techniques include:

-

Recrystallization: This is a common method, with solvents such as hot ethanol or water being effective for some aryl boronic acids.[5]

-

Column Chromatography: While sometimes difficult, chromatography on silica gel or neutral alumina can be employed.[6]

-

Derivatization: The crude boronic acid can be treated with a base to form a salt, which is then purified by extraction and subsequently neutralized with an acid to yield the pure boronic acid.[7]

Spectroscopic and Thermal Properties

NMR Spectroscopy

-

¹H NMR: The aromatic protons are expected to appear in the range of 7.6-7.9 ppm. The aliphatic protons of the dodecyl chains will be observed as a series of multiplets between approximately 0.8 ppm (terminal methyl group) and 2.1 ppm (methylene group adjacent to the fluorene core).[8]

-

¹³C NMR: The aromatic carbons will resonate between 120-151 ppm. The aliphatic carbons of the dodecyl chains will appear in the range of 14-41 ppm. The carbon at the 9-position of the fluorene core is expected around 55 ppm.[8][9]

UV-Vis and Fluorescence Spectroscopy

Fluorene derivatives are known for their strong absorption in the UV region and blue fluorescence. The UV-Vis spectrum of 9,9-didodecylfluorene derivatives is expected to show a strong absorption band in the ultraviolet region, corresponding to the π-π* electronic transitions of the conjugated fluorene system.[10] The fluorescence emission spectrum typically exhibits a maximum in the blue region of the visible spectrum.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[10]

-

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.[10]

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.[10]

-

B-O Stretch: A strong band in the 1300-1400 cm⁻¹ region.

Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of materials.[12][13] Polyfluorenes, the polymers synthesized from this monomer, generally exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.[14][15] This high thermal stability is a crucial property for the long-term operational stability of organic electronic devices.

Reactivity and Applications

The primary application of this compound is as a monomer in Suzuki-Miyaura cross-coupling polymerization reactions.[1]

Suzuki-Miyaura Cross-Coupling Polymerization

This palladium-catalyzed reaction forms carbon-carbon bonds between the boronic acid groups of the fluorene monomer and aryl halides of a co-monomer.[16] This versatile reaction allows for the synthesis of a wide array of conjugated polymers with tailored electronic and optical properties.

Caption: Suzuki-Miyaura polymerization workflow.

Generalized Experimental Protocol for Suzuki Polymerization

-

In an inert atmosphere (e.g., a glovebox), this compound (or its pinacol ester), the dihalo-aromatic co-monomer, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Na₂CO₃) are added to a Schlenk flask.[16]

-

A degassed solvent mixture, typically an organic solvent like THF or toluene and an aqueous solution of the base, is added.[16]

-

The reaction mixture is heated under reflux for a specified period, often 24-48 hours.[16]

-

After cooling, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.

-

The polymer is then collected by filtration and purified, for example, by Soxhlet extraction, to remove catalyst residues and oligomers.

Safety and Handling

Organoboronic acids require careful handling. They are generally considered to be irritants to the skin, eyes, and respiratory system.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[17] Some boronic acids are sensitive to air and moisture.[18]

-

Disposal: Dispose of waste in accordance with local regulations.[18]

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced conjugated polymers. Its unique combination of a rigid, planar fluorene core, solubilizing dodecyl chains, and reactive boronic acid functionalities makes it an ideal building block for materials used in a wide range of organic electronic applications. This technical guide has provided a detailed overview of its chemical properties, synthesis, characterization, and applications, offering a foundational resource for researchers and scientists working at the forefront of materials science and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. 9 9-DIDODECYLFLUORENE-2 7-DIBORONIC ACID CAS#: 480424-86-0 [amp.chemicalbook.com]

- 4. 20.210.105.67 [20.210.105.67]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. advanced-emc.com [advanced-emc.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. fishersci.pt [fishersci.pt]

- 18. fishersci.com [fishersci.com]

Spectroscopic Characterization of 9,9-Didodecylfluorene-2,7-diboronic acid: An In-depth Technical Guide

Introduction

9,9-Didodecylfluorene-2,7-diboronic acid is a key building block in the synthesis of advanced organic materials. Its rigid and planar fluorene core provides thermal stability and favorable electronic properties, while the long dodecyl chains at the C9 position ensure solubility in organic solvents, crucial for solution-based processing of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1][2] The two boronic acid functional groups at the C2 and C7 positions are versatile handles for forming new carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling, enabling the construction of complex conjugated polymers.[2][3]

Given its role as a monomer, the purity and structural integrity of this compound are paramount. Minute impurities or structural defects can significantly impact the properties of the resulting polymers and the performance of devices fabricated from them. Therefore, a thorough spectroscopic characterization is not merely a routine check but a critical quality control step. This guide provides a detailed overview of the key spectroscopic techniques used to characterize this compound, with insights into experimental considerations and data interpretation for researchers and professionals in materials science and drug development.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. The molecule can be dissected into three key components, each with characteristic features in different spectroscopic analyses:

-

The Fluorene Core: A rigid, aromatic system that gives rise to distinct signals in NMR, characteristic absorptions in UV-Vis, and fluorescence emission.

-

The Dodecyl Chains: Long aliphatic chains that will be prominent in ¹H and ¹³C NMR, and show characteristic C-H stretching vibrations in FT-IR.

-

The Boronic Acid Groups: These -B(OH)₂ moieties have characteristic O-H and B-O stretches in FT-IR and influence the electronic properties of the fluorene core, which can be observed in UV-Vis and fluorescence spectroscopy.

The following sections will delve into the specific spectroscopic techniques and how they are applied to elucidate the structure of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons). The resonance frequency of each proton is influenced by the shielding or deshielding effects of neighboring atoms, providing information about its connectivity. The integration of the signal is proportional to the number of protons it represents.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ groups.

-

Instrument: A 400 or 500 MHz NMR spectrometer is typically used.[4][5]

-

Acquisition: Record the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected Chemical Shifts:

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons | 7.8 - 8.2 | m | 6H |

| B(OH)₂ protons | 5.0 - 6.0 (broad) | s | 4H |

| -CH₂- (alpha to fluorene) | ~2.0 | m | 4H |

| -(CH₂)₁₀- (alkyl chain) | 1.0 - 1.4 | m | 40H |

| -CH₃ (terminal) | ~0.8 | t | 6H |

| Alkyl protons (beta to fluorene) | ~0.6 | m | 4H |

Interpretation:

-

The aromatic region will show a complex pattern of multiplets corresponding to the six protons on the fluorene core.

-

A broad singlet, which may be exchangeable with D₂O, is expected for the hydroxyl protons of the two boronic acid groups. Its position can be highly dependent on concentration and solvent.

-

The aliphatic region will be dominated by the signals from the two dodecyl chains. The terminal methyl group will appear as a triplet, and the methylene groups will form a series of multiplets.

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument: A 101 or 126 MHz ¹³C NMR spectrometer is commonly used.[5]

-

Acquisition: Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon.

Expected Chemical Shifts:

Data for the closely related (9,9-dihexyl-9H-fluorene-2,7-diyl)-diboronic-acid can be used for approximation.[6]

| Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-B | ~135 |

| Aromatic C-H | 120 - 130 |

| Quaternary aromatic C | 140 - 152 |

| C9 (quaternary) | ~55 |

| -CH₂- (alpha to fluorene) | ~40 |

| -(CH₂)₁₀- (alkyl chain) | 22 - 32 |

| -CH₃ (terminal) | ~14 |

Interpretation:

-

The number of distinct signals in the aromatic region will confirm the substitution pattern of the fluorene core.

-

The signal for the carbon atom bonded to boron (C-B) may be broader due to quadrupolar relaxation of the boron nucleus.

-

The aliphatic region will show a series of signals corresponding to the carbons of the dodecyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A standard FT-IR spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Characteristic Vibrational Modes:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| 2850 - 2960 | C-H stretch | Dodecyl chains |

| ~1610 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~820 | C-H out-of-plane bend | Aromatic ring |

Interpretation:

-

A broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the O-H stretching of the boronic acid groups.[5]

-

Strong peaks in the 2850-2960 cm⁻¹ range confirm the presence of the long aliphatic dodecyl chains.

-

The presence of a peak around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

-

Aromatic C=C stretching and C-H bending vibrations will also be present, confirming the fluorene core.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). The wavelength of maximum absorption (λ_max) is characteristic of the conjugated system of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like dichloromethane, ethanol, or acetonitrile.

-

Instrument: A double-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the absorbance from approximately 200 to 600 nm.

Electronic Transitions and Expected Absorption Maxima:

The fluorene core is the primary chromophore. The nature and position of substituents significantly influence the absorption spectra.[7]

| Solvent | Expected λ_max (nm) | Transition |

| Dichloromethane | ~310 - 340 | π - π* |

Interpretation:

The UV-Vis spectrum is expected to be dominated by strong absorption bands in the UV region, characteristic of the π-π* transitions within the conjugated fluorene system. The boronic acid groups, being electron-withdrawing, can cause a red-shift (bathochromic shift) in the absorption compared to unsubstituted fluorene.[8][9]

Fluorescence Spectroscopy

Principle & Causality: Fluorescence is the emission of light from a molecule after it has absorbed light. The molecule is excited to a higher electronic state and then relaxes to the ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).

Experimental Protocol:

-

Sample Preparation: Use a very dilute solution of the compound in a suitable solvent, similar to UV-Vis analysis.

-

Instrument: A spectrofluorometer.

-

Acquisition: The excitation wavelength is set at or near the λ_max from the UV-Vis spectrum, and the emission spectrum is scanned at longer wavelengths.

Expected Emission Properties:

Fluorene derivatives are known for their strong fluorescence, often in the blue region of the spectrum.

| Solvent | Excitation λ (nm) | Expected Emission λ_max (nm) |

| Dichloromethane | ~330 | ~380 - 420 |

Interpretation:

This compound is expected to be a blue emitter. The fluorescence properties can be sensitive to the environment, such as solvent polarity and pH. At higher pH, the boronic acid group can exist in its anionic form [-B(OH)₃⁻], which changes the hybridization at the boron atom from sp² to sp³ and alters the electronic properties, potentially leading to a blue shift in the emission spectrum.[8][9]

Overall Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Summary

The multi-technique spectroscopic characterization outlined in this guide provides a robust framework for verifying the structure and purity of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed atomic connectivity provided by NMR to the functional group identification by FT-IR and the electronic properties elucidated by UV-Vis and fluorescence spectroscopy. For researchers and developers working with fluorene-based materials, a comprehensive understanding and application of these techniques are indispensable for ensuring the quality of their molecular building blocks and the performance of the final materials and devices.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

9,9-Didodecylfluorene-2,7-diboronic acid CAS number 480424-86-0

An In-Depth Technical Guide to 9,9-Didodecylfluorene-2,7-diboronic acid (CAS: 480424-86-0)

Introduction: The Architectural Significance of a Key Monomer

In the landscape of organic electronics and polymer chemistry, the rational design of molecular building blocks is paramount to achieving desired material properties. This compound stands out as a cornerstone monomer for the synthesis of high-performance conjugated polymers. Its fluorene core provides a rigid, planar, and highly fluorescent aromatic system, which is fundamental for efficient charge transport and light emission. The two long dodecyl chains at the C-9 position are not merely passive appendages; they are critical for imparting solubility in common organic solvents, a feature essential for solution-based processing techniques like spin-coating and inkjet printing used in the fabrication of large-area and flexible electronic devices.

The strategic placement of diboronic acid functionalities at the 2 and 7 positions designates this molecule as an ideal candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity allows polymer chemists to construct a vast array of polyfluorene-based copolymers with precisely tailored electronic band gaps, charge carrier mobilities, and photophysical properties. This guide provides an in-depth examination of this versatile monomer, from its fundamental properties and synthesis to its application in creating next-generation organic electronic materials.

Core Physicochemical Properties

A thorough understanding of the monomer's intrinsic properties is the foundation for its successful application in materials synthesis. These characteristics dictate its handling, reactivity, and the properties of the resulting polymers.

| Property | Value | Reference |

| CAS Number | 480424-86-0 | [1] |

| Molecular Formula | C₃₇H₆₀B₂O₄ | [1] |

| Molecular Weight | 590.49 g/mol | [1] |

| Melting Point | 269 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 739.9 ± 70.0 °C | [1] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.15 ± 0.40 | [1] |

| Appearance | Solid, typically white to off-white powder | [2] |

Note: The pinacol ester derivative of the didodecylfluorene (CAS 711026-06-1)[3] and the related dioctylfluorene diboronic acid bis(pinacol) ester (CAS 196207-58-6) are also commonly used and exhibit different physical properties, such as lower melting points (e.g., 129.0–133.0 °C for the dioctyl version), which can be advantageous for certain processing conditions.[4]

Solubility Profile: The two C₁₂ alkyl chains at the C-9 position are crucial for overcoming the inherent insolubility of the rigid conjugated backbone. Polymers derived from this monomer are generally soluble in common organic solvents such as tetrahydrofuran (THF), chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and toluene.[5] This solubility is a key design feature, enabling the use of cost-effective solution-processing methods for device fabrication.[4][6]

Synthesis and Purification: A Pathway to High-Purity Monomers

The performance of conjugated polymers is exquisitely sensitive to impurities. Therefore, achieving high monomer purity (typically >99%) is not merely a goal but a stringent requirement to ensure efficient polymerization, high molecular weights, and optimal device performance.[7] The synthesis of this compound typically follows a two-step process starting from 9,9-didodecylfluorene.

Workflow for Monomer Synthesis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2,7-Dibromo-9,9-didodecylfluorene

-

Setup: In a round-bottom flask shielded from light, dissolve 9,9-didodecylfluorene in N,N-Dimethylformamide (DMF).

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (approx. 2.2 equivalents) portion-wise while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight in the dark. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water and methanol, and dry under vacuum.

-

Purification: Recrystallize the crude product from a solvent mixture like ethanol/ethyl acetate to yield the pure dibrominated intermediate.

Step 2: Synthesis of this compound

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the 2,7-dibromo-9,9-didodecylfluorene in anhydrous Tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Lithiation: Add n-Butyllithium (n-BuLi) (approx. 2.5 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours.

-

Borylation: Add triisopropyl borate (approx. 4-5 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by slow addition of dilute hydrochloric acid (HCl).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ether or ethyl acetate). Wash the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization, to yield the final diboronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling Polymerization

The primary utility of this compound is its role as a difunctional monomer in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction forms carbon-carbon bonds between the boronic acid groups and various dihalo-aromatic or heteroaromatic co-monomers, building the polymer chain.[7] This method is highly versatile, allowing for the synthesis of homopolymers (polyfluorenes) or a wide range of alternating copolymers with tunable properties.[8]

The Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura polymerization.

Protocol for Synthesis of a Polyfluorene-based Copolymer

This protocol describes the synthesis of an alternating copolymer using this compound and a di-bromo co-monomer.

-

Reagents & Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired di-bromo co-monomer (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%), and a phase transfer catalyst (e.g., Aliquat 336).

-

Solvent & Base: Add degassed toluene and a degassed aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃).

-

Polymerization: Heat the vigorously stirred biphasic mixture to reflux (e.g., 80-100 °C) for 24-72 hours.[9] The reaction progress can be monitored by the increasing viscosity of the mixture.

-

End-capping: To control the molecular weight and terminate the chain ends, add a small amount of a monofunctional reagent like phenylboronic acid or bromobenzene and stir for another 4-6 hours.

-

Workup & Purification: Cool the reaction, separate the organic layer, and wash it with water and brine. Precipitate the polymer by pouring the concentrated toluene solution into a non-solvent like methanol.

-

Final Purification: The crude polymer is often subjected to Soxhlet extraction with various solvents (e.g., acetone, hexane) to remove oligomers and catalyst residues, yielding the final purified polymer.

Characterization of Resulting Polymers

A suite of analytical techniques is employed to verify the structure and properties of the synthesized polyfluorenes.

| Technique | Purpose | Typical Observations for Polyfluorenes |

| ¹H NMR / ¹³C NMR | Structural verification and confirmation of polymerization. | Broadening of aromatic signals compared to monomers; presence of expected alkyl chain signals.[10] |

| FT-IR Spectroscopy | Identification of functional groups. | Confirms the absence of B-O-H stretches and the presence of characteristic aromatic and aliphatic C-H stretches.[5] |

| UV-Vis Spectroscopy | Probing electronic transitions (band gap). | Strong π-π* absorption in the UV region, typically with a λmax around 350-400 nm in solution.[5] |

| Photoluminescence (PL) | Measuring emission properties. | Strong blue emission, often with a λmax around 420-450 nm, characteristic of the fluorene unit.[5] |

| Gel Permeation (GPC) | Determining molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the success of the polymerization in achieving high molecular weight chains.[11] |

| Thermogravimetric (TGA) | Assessing thermal stability. | High decomposition temperatures, often exceeding 300-400 °C, indicating excellent thermal stability.[5] |

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. In cases where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

This safety information is a summary and is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the material before use.[12][13][14][15]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of molecular engineering. Its structure is intelligently designed to provide a combination of rigidity, fluorescence, solubility, and reactivity. These features make it an indispensable tool for researchers and scientists developing advanced materials for organic electronics. The ability to reliably synthesize high-purity polymers via Suzuki coupling enables the systematic exploration of structure-property relationships, paving the way for more efficient and stable OLEDs, OPVs, and OFETs. As the demand for flexible, lightweight, and low-cost electronics grows, the importance of foundational monomers like this will only continue to increase.

References

- 1. 9 9-DIDODECYLFLUORENE-2 7-DIBORONIC ACID CAS#: 480424-86-0 [amp.chemicalbook.com]

- 2. 9 9-DIOCTYLFLUORENE-2 7-DIBORONIC ACID | 258865-48-4 [chemicalbook.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. leapchem.com [leapchem.com]

- 5. iitk.ac.in [iitk.ac.in]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 20.210.105.67 [20.210.105.67]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Characterization of Novel Polyfluorene Derivatives | Scientific.Net [scientific.net]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. dupont.com [dupont.com]

- 14. sollercompositesllc.com [sollercompositesllc.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 9,9-Didodecylfluorene-2,7-diboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Didodecylfluorene-2,7-diboronic acid is a vital building block in the synthesis of advanced organic materials, particularly conjugated polymers and dendrimers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The precise molecular structure and purity of this compound are paramount to the performance of the resulting materials. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of this and other organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing experimental protocols and the rationale behind spectral interpretation.

Core Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of each proton. This sensitivity allows for the differentiation of protons in various parts of a molecule. The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Splitting (Multiplicity): Arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling). The multiplicity of a signal can be predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). It is a measure of the strength of the interaction between coupled protons and is independent of the magnetic field strength.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is critically dependent on proper sample preparation and instrument setup. Due to the long alkyl chains, this compound can exhibit limited solubility in some common NMR solvents. Furthermore, boronic acids have a known tendency to form cyclic anhydrides (boroxines), which can complicate the spectrum. The following protocol is designed to mitigate these challenges.

Step-by-Step Methodology

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds. However, if solubility is an issue, deuterated tetrahydrofuran (THF-d₈) or dimethyl sulfoxide (DMSO-d₆) can be used. DMSO-d₆ has the added advantage of often sharpening the signals of exchangeable protons like those in the B(OH)₂ groups. For this guide, we will assume the spectrum is acquired in CDCl₃.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2][3]

-

To ensure complete dissolution, the vial can be gently warmed or sonicated.

-

It is crucial that the final solution is clear and free of any particulate matter, as suspended solids can degrade the quality of the NMR spectrum.[1]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

-

Data Acquisition:

-

The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically adequate.

-

The spectral width should be set to encompass all expected proton signals, typically from 0 to 10 ppm for this type of molecule.

-

Predicted ¹H NMR Spectrum and Analysis

The ¹H NMR spectrum of this compound can be divided into three main regions: the aromatic region, the aliphatic region, and the boronic acid region.

Caption: Molecular structure of this compound with proton environments color-coded.

Aromatic Region (δ 7.5 - 8.5 ppm)

The aromatic region of the spectrum is characteristic of the 2,7-disubstituted fluorene core. Due to the symmetry of the molecule, we expect to see three distinct signals for the six aromatic protons. The analysis of a similar compound, 2,7-dibromofluorene, provides a good model for the expected coupling patterns and constants.[4]

-

H4 and H5 (δ ≈ 7.8-8.0 ppm, doublet): These protons are ortho to the boronic acid groups and are expected to be the most downfield due to the electron-withdrawing nature of the boronic acid substituent. They will appear as a doublet with a typical ortho-coupling constant (³J) of approximately 7.5-8.0 Hz, coupling to H3 and H6 respectively.

-

H3 and H6 (δ ≈ 7.7-7.9 ppm, doublet of doublets): These protons are coupled to both their ortho (H4/H5) and meta (H1/H8) neighbors. They will appear as a doublet of doublets with a large ortho-coupling (³J ≈ 7.5-8.0 Hz) and a smaller meta-coupling (⁴J ≈ 1.5-2.0 Hz).

-

H1 and H8 (δ ≈ 7.6-7.8 ppm, doublet): These protons are adjacent to the C9 position and will be coupled to their ortho neighbors (H3/H6). They will appear as a doublet with a small meta-coupling constant (⁴J) of approximately 1.5-2.0 Hz.

Aliphatic Region (δ 0.8 - 2.2 ppm)

The two dodecyl chains at the C9 position are chemically equivalent, and their signals will overlap.

-

α-CH₂ (δ ≈ 2.0-2.2 ppm, multiplet): The four protons of the two methylene groups directly attached to the fluorene ring (C9) are the most deshielded of the alkyl chain. Their proximity to the aromatic ring system causes a downfield shift. They will likely appear as a multiplet due to coupling with the adjacent β-CH₂ protons.

-

β-CH₂ and internal -(CH₂)₉- (δ ≈ 1.0-1.4 ppm, broad multiplet): The bulk of the methylene protons in the dodecyl chains are shielded and will resonate in this region. The signals will overlap extensively, resulting in a broad multiplet.

-

ω-CH₃ (δ ≈ 0.8-0.9 ppm, triplet): The six protons of the terminal methyl groups are the most shielded. They will appear as a triplet with a coupling constant (³J) of approximately 7.0 Hz, due to coupling with the adjacent methylene group.

Boronic Acid Region (δ 4.5 - 6.0 ppm)

-

B(OH)₂ (variable, broad singlet): The four protons of the two boronic acid groups are acidic and exchangeable. Their chemical shift is highly dependent on the solvent, concentration, and the presence of water. This signal is often broad and may not show a clear integration value. In some cases, especially in the presence of water, this signal may not be observed at all due to rapid exchange. The tendency of boronic acids to form anhydrides can also lead to the appearance of multiple broad signals in this region.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| B(OH)₂ | 4.5 - 6.0 | Broad Singlet | 4H | - |

| H4, H5 | 7.8 - 8.0 | Doublet | 2H | ³J ≈ 7.5-8.0 |

| H3, H6 | 7.7 - 7.9 | Doublet of Doublets | 2H | ³J ≈ 7.5-8.0, ⁴J ≈ 1.5-2.0 |

| H1, H8 | 7.6 - 7.8 | Doublet | 2H | ⁴J ≈ 1.5-2.0 |

| α-CH₂ | 2.0 - 2.2 | Multiplet | 4H | - |

| β-CH₂, -(CH₂)₉- | 1.0 - 1.4 | Broad Multiplet | 40H | - |

| ω-CH₃ | 0.8 - 0.9 | Triplet | 6H | ³J ≈ 7.0 |

Logical Workflow for Spectral Analysis

Caption: Workflow for the analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic analysis of the chemical shifts, integration values, and coupling patterns in the aromatic, aliphatic, and boronic acid regions allows for a confident confirmation of the molecular structure and an assessment of its purity. Careful sample preparation is essential to obtain a high-quality spectrum, particularly given the nature of the long alkyl chains and the boronic acid functional groups. This guide serves as a comprehensive resource for researchers and scientists working with this important class of molecules, enabling them to effectively utilize ¹H NMR spectroscopy in their research and development endeavors.

References

molecular structure and formula of 9,9-Didodecylfluorene-2,7-diboronic acid

An In-Depth Technical Guide to 9,9-Didodecylfluorene-2,7-diboronic Acid: Structure, Synthesis, and Applications in Advanced Materials

Executive Summary

This compound is a cornerstone monomer in the field of organic electronics. Its unique molecular architecture, featuring a rigid and highly fluorescent fluorene core, solubilizing long alkyl chains, and reactive boronic acid functional groups, makes it an indispensable building block for a new generation of high-performance conjugated polymers. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, field-proven synthetic protocols, and critical role in the fabrication of advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). We will delve into the causality behind experimental choices, offering researchers and development professionals the insights necessary to leverage this versatile compound effectively.

The Strategic Importance of Fluorene-Based Monomers in Organic Electronics

The field of organic electronics has rapidly evolved, driven by the promise of lightweight, flexible, and solution-processable devices. At the heart of this revolution are conjugated polymers, which combine the electronic properties of semiconductors with the processing advantages of plastics. Among the various classes of conjugated polymers, polyfluorenes have garnered significant attention.

The fluorene moiety provides a rigid, planar biphenyl unit that promotes strong π-π stacking and efficient intramolecular charge transport, which are essential for high-performance electronic devices.[1] Furthermore, the C9 position of the fluorene ring can be readily functionalized with alkyl chains. This strategic substitution is not merely for steric bulk; it is a critical design choice to overcome the inherent insolubility of rigid polymer backbones, enabling the use of cost-effective fabrication techniques like spin-coating and inkjet printing.[1][2]

This compound emerges as a particularly valuable monomer. The two boronic acid groups at the 2 and 7 positions are the chemical handles that allow for polymerization, typically via the robust and efficient Suzuki-Miyaura cross-coupling reaction.[1][3] This enables polymer chemists to precisely construct a vast array of copolymers with tailored electronic band gaps, charge carrier mobilities, and photophysical properties.[1]

Molecular Architecture and Physicochemical Properties

The efficacy of this compound stems directly from its tripartite structure:

-

The Fluorene Core: This rigid, aromatic system is the electronically active component. It provides a high photoluminescence quantum yield, making it ideal for light-emitting applications, and its planarity facilitates charge transport.[1][2]

-

The 9,9-Didodecyl Chains: These two long alkyl chains are perpendicular to the main polymer backbone. Their primary role is to impart excellent solubility in common organic solvents.[1][2] This is a crucial feature for device fabrication, moving away from energy-intensive vacuum deposition methods.

-

The 2,7-Diboronic Acid Groups: These are the reactive sites. Boronic acids are versatile functional groups that readily participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds to build the polymer chain.[1]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₃₇H₆₀B₂O₄ | [4] |

| Molecular Weight | 590.49 g/mol | [4] |

| CAS Number | 480424-86-0 | [4] |

| Appearance | Solid, typically white to off-white powder | [3][4] |

| Melting Point | ~269 °C (with decomposition) | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of high-purity this compound is paramount, as impurities can significantly hinder polymerization efficiency and degrade the performance of the final device.[1] The most common and reliable route is a two-step process starting from 9,9-didodecylfluorene.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,7-Dibromo-9,9-didodecylfluorene

-

Rationale: This step introduces bromine atoms at the 2 and 7 positions, which are the most electronically activated sites on the fluorene ring. These will later be replaced by the boronic acid groups.

-

Procedure:

-

Dissolve 9,9-didodecylfluorene in a suitable solvent such as dichloromethane (DCM).

-

Add a catalytic amount of iodine and a mild base like sodium carbonate.

-

Slowly add a solution of bromine in DCM dropwise at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a solvent mixture like ethanol/hexane to yield the white, crystalline product.

-

Step 2: Synthesis of this compound

-

Rationale: This is a classic lithium-halogen exchange followed by reaction with a borate ester. It is critical to perform this reaction under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.

-

Procedure:

-

Dissolve the 2,7-Dibromo-9,9-didodecylfluorene from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon or nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, typically 2.2 equivalents) dropwise, maintaining the low temperature. The formation of the dilithiated species is usually rapid.

-

After stirring for approximately 1-2 hours, add triisopropyl borate (B(O-iPr)₃, >2.5 equivalents) dropwise. This electrophile "quenches" the organolithium intermediate.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Acidify the reaction mixture carefully with dilute hydrochloric acid (e.g., 1M HCl) and stir vigorously for several hours to hydrolyze the borate ester to the desired boronic acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry.

-

The crude product is typically purified by recrystallization or column chromatography.

-

A Note on Boronic Esters: In many synthetic applications, the free boronic acid is converted to a more stable pinacol ester, 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene.[1][5] This derivative offers superior stability, easier purification, and better handling properties for subsequent polymerization reactions.[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its role as a monomer in Suzuki-Miyaura cross-coupling polymerization. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds and is the workhorse of conjugated polymer synthesis.

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling polymerization.

In a typical polymerization, this compound (or its pinacol ester) is reacted with an aromatic dihalide co-monomer. The choice of this co-monomer is critical for tuning the optoelectronic properties of the resulting polymer. By reacting it with 2,7-Dibromo-9,9-didodecylfluorene, one can synthesize the well-known homopolymer poly(9,9-didodecylfluorene) (PFDD).

Applications in Research and Development

Polymers derived from this monomer are integral to several cutting-edge technologies.

-

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are known for their high efficiency and pure blue light emission, a critical color for full-color displays and solid-state lighting.[6]

-

Organic Photovoltaics (OPVs): As electron-donating materials, polyfluorenes can be blended with electron-accepting materials (like fullerenes) to form the active layer of a solar cell.[2][7]

-

Organic Field-Effect Transistors (OFETs): The rigid backbone and ordered packing of polyfluorenes facilitate high charge carrier mobility, a key requirement for transistors used in flexible electronics and sensors.[2]

-

Chemical Sensors: While the primary application is in electronics, the boronic acid moiety itself is a powerful tool for chemical sensing. Boronic acids can reversibly bind with cis-diols, a functional group found in many biologically relevant molecules like saccharides (sugars) and catechols.[8][9] This provides a potential, albeit less common, application area for researchers in drug development and diagnostics, where fluorene-based sensors could offer fluorescent detection of target analytes.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. leapchem.com [leapchem.com]

- 3. 9 9-DIOCTYLFLUORENE-2 7-DIBORONIC ACID | 258865-48-4 [chemicalbook.com]

- 4. 9 9-DIDODECYLFLUORENE-2 7-DIBORONIC ACID CAS#: 480424-86-0 [amp.chemicalbook.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

melting point of 9,9-Didodecylfluorene-2,7-diboronic acid

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 9,9-Didodecylfluorene-2,7-diboronic Acid

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a pivotal building block in the synthesis of advanced organic electronic materials. We will explore its core physicochemical properties, with a primary focus on its melting point and the factors influencing it. This document is structured to provide researchers, scientists, and drug development professionals with not only the data but also the underlying scientific principles governing its synthesis, characterization, and application. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for leveraging this versatile compound in materials science and beyond.

The Strategic Importance of the this compound Scaffold

The utility of this compound in advanced materials stems from the synergistic combination of its three core structural features: the fluorene core, the C9-dodecyl chains, and the 2,7-diboronic acid functionalities.

The Fluorene Core: A Rigid and Luminescent Backbone

The fluorene unit is a tricyclic aromatic hydrocarbon that provides a rigid, planar structure.[1] This rigidity is essential for facilitating efficient charge transport and luminescence, making it a foundational component in the design of conjugated polymers for organic electronics.[1][2] Polyfluorenes are particularly noted for their high photoluminescence quantum efficiencies and strong blue emission, a critical element for developing full-color displays and solid-state lighting.[1] Their integration into materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) has led to significant technological advancements.[3][4][5]

C9-Dodecyl Chains: Engineering Solubility and Processability

A significant challenge in working with large, planar aromatic systems is their tendency to aggregate, leading to poor solubility. The strategic placement of two long dodecyl (C₁₂) alkyl chains at the C9 position of the fluorene ring effectively overcomes this issue.[6] These chains disrupt intermolecular packing, dramatically enhancing the molecule's solubility in common organic solvents.[2][3] This feature is not merely a convenience; it is critical for enabling solution-based processing techniques like spin-coating and inkjet printing, which are essential for the cost-effective fabrication of large-area and flexible electronic devices.[2]

Boronic Acid Functionality: The Gateway to Polymerization

The boronic acid groups at the 2 and 7 positions are the reactive handles that allow this monomer to be incorporated into larger polymeric structures. They are ideal coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds in organic synthesis.[7][8] By reacting this compound (or its more stable ester derivatives) with various dihalo-aromatic co-monomers, chemists can construct a vast library of conjugated polymers with precisely tailored electronic and optical properties.[2][3][9]

Physicochemical Properties: A Focus on Thermal Behavior

The physical properties of a monomer are critical determinants of its handling, purification, and reactivity. The melting point, in particular, serves as a primary indicator of purity and provides insight into the intermolecular forces at play.

Melting Point Analysis: The Impact of Boronic Acid Protection

A critical distinction must be made between the free diboronic acid and its common ester derivatives, such as the bis(pinacol) ester. The melting points of these compounds differ significantly due to variations in their ability to form intermolecular hydrogen bonds.

The free this compound possesses hydroxyl (-OH) groups that can engage in extensive hydrogen bonding, creating a strong crystal lattice. This results in a very high melting point, which is often accompanied by decomposition. In contrast, the boronic acid esters have bulky protecting groups (e.g., pinacol) that replace the hydroxyls. These groups sterically hinder close packing and eliminate the possibility of hydrogen bonding, leading to substantially lower melting points.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Citation(s) |

| This compound | 480424-86-0 | C₃₇H₆₀B₂O₄ | 269 (decomposes) | [10] |

| This compound, bis(pinacol) ester | 711026-06-1 | C₄₉H₈₀B₂O₄ | Not explicitly found, but structurally related compounds provide a strong reference. | [11] |

| 9,9-Dioctylfluorene-2,7-diboronic acid | 258865-48-4 | C₂₉H₄₄B₂O₄ | 158 - 162 | [12] |

| 9,9-Dioctylfluorene-2,7-diboronic acid, bis(pinacol) ester | 196207-58-6 | C₄₁H₆₄B₂O₄ | 127 - 131 | [13] |

| 9,9-Dioctylfluorene-2,7-diboronic acid, bis(1,3-propanediol) ester | 317802-08-7 | C₃₅H₅₂B₂O₄ | 126 - 130 |

Table 1: Comparison of Melting Points for Fluorene Diboronic Acids and Their Esters.

This data authoritatively demonstrates that the free diboronic acid has a significantly higher thermal transition point than its esterified counterparts. The melting point of 269 °C (with decomposition) for this compound is a key parameter for its identification.[10]

Experimental Protocols and Self-Validating Systems

To ensure scientific integrity, every protocol must be part of a self-validating system where the outcome of each step is verified before proceeding. The synthesis and purification of fluorene-based monomers demand rigorous analytical oversight.

Synthesis and Characterization Workflow

The most common and stable precursor for polymerization is the bis(pinacol) ester derivative. Its synthesis is a multi-step process that requires careful control and verification.

Caption: Synthesis and validation workflow for the target compounds.

Protocol 1: Synthesis of 2,7-Dibromo-9,9-didodecylfluorene

-

Causality: Bromination at the 2 and 7 positions is the most electronically favored outcome for electrophilic aromatic substitution on the fluorene ring. Iodine is used as a catalyst to generate a more potent electrophilic bromine species.

-

Dissolve 9,9-didodecylfluorene in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of iodine.

-

Slowly add a stoichiometric amount of bromine (2.0 equivalents) dropwise at room temperature.

-

Stir the reaction for 12-24 hours until TLC/GC-MS analysis confirms the complete consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/hexane) to yield the white, crystalline product.

Protocol 2: Synthesis of this compound, bis(pinacol) ester

-

Causality: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that efficiently converts aryl halides to aryl boronate esters. A strong base (like potassium acetate) is required to facilitate the catalytic cycle.

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,7-Dibromo-9,9-didodecylfluorene (1.0 eq), bis(pinacolato)diboron (2.5 eq), and potassium acetate (3.0 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%).

-

Add a degassed anhydrous solvent, such as dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the resulting solid by column chromatography or recrystallization.

-

Validation: Confirm the structure using ¹H and ¹³C NMR spectroscopy. Assess purity via HPLC, which should be ≥99% for use in polymerization.[3]

Application in Suzuki-Miyaura Cross-Coupling Polymerization

The primary application of the bis(pinacol) ester derivative is as a monomer in Suzuki polymerization to create high-performance conjugated polymers.

Mechanistic Considerations

The Suzuki coupling is a robust reaction that proceeds via a well-understood catalytic cycle. The use of the boronate ester provides enhanced stability and solubility compared to the free boronic acid, leading to more controlled and reproducible polymerizations.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Polymerization

-

Causality: This protocol exemplifies the copolymerization of the fluorene-based monomer (an electron-rich "donor" unit) with a dihalo-aromatic comonomer. The choice of catalyst, base, and solvent system is critical for achieving high molecular weight and defect-free polymer chains.[14]

-

In a Schlenk flask under an inert atmosphere, combine this compound, bis(pinacol) ester (1.0 eq), a dihalo-aromatic comonomer (e.g., 2,5-dibromopyridine) (1.0 eq), and a phase-transfer catalyst such as Aliquat 336.

-

Add a degassed solvent system, typically a mixture of toluene and water.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%).[14]

-

Add a degassed aqueous solution of a base, such as 2M sodium carbonate.

-

Heat the biphasic mixture to reflux (e.g., 90-110 °C) with vigorous stirring for 24-72 hours.

-

Monitor the polymerization by observing the increase in viscosity of the organic layer.

-

End-cap the polymer chains by adding a small amount of a monoboronic acid (e.g., phenylboronic acid) and a monohalide (e.g., bromobenzene) and stirring for an additional 4-6 hours.

-

Cool the reaction, separate the organic layer, and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Collect the fibrous polymer by filtration and purify it further by Soxhlet extraction to remove residual catalyst and oligomers.

Conclusion

This compound is a meticulously designed molecular building block whose properties are tailored for high-performance applications. Its defining physicochemical characteristic, a high melting point of 269 °C with decomposition, is a direct consequence of the strong intermolecular forces enabled by its free boronic acid groups. For practical synthesis, its more stable and soluble bis(pinacol) ester derivative is universally preferred. Understanding the causality behind the differences in physical properties and the rationale for specific experimental protocols is paramount for researchers aiming to harness the full potential of this compound in the development of next-generation organic electronic materials.

References

- 1. This compound | 480424-86-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. leapchem.com [leapchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]

- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Boron Suzuki Coupling | Borates Today [borates.today]

- 10. 9 9-DIDODECYLFLUORENE-2 7-DIBORONIC ACID CAS#: 480424-86-0 [amp.chemicalbook.com]

- 11. boronmolecular.com [boronmolecular.com]

- 12. 9,9-ジオクチルフルオレン-2,7-ジボロン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. ossila.com [ossila.com]

- 14. mdpi.com [mdpi.com]

The Cornerstone Monomer: Elucidating the Role of 9,9-Didodecylfluorene-2,7-diboronic Acid in Advanced Polymer Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of organic electronics, polyfluorene-based conjugated polymers have emerged as a class of materials with exceptional promise for applications ranging from high-performance organic light-emitting diodes (OLEDs) to efficient polymer solar cells (PSCs).[1] The remarkable optoelectronic properties and processability of these polymers are not accidental; they are the result of meticulous molecular design, starting from the monomeric building blocks. This guide provides a deep technical dive into one such critical monomer: 9,9-Didodecylfluorene-2,7-diboronic acid and its commonly used bis(pinacol) ester derivative. We will deconstruct its molecular architecture to understand how each component—the rigid fluorene core, the solubilizing dodecyl chains, and the reactive boronic acid moieties—contributes to its function. Furthermore, we will explore its pivotal role in the Suzuki-Miyaura cross-coupling reaction, the primary polymerization technique, and detail a representative experimental protocol. By synthesizing field-proven insights with fundamental chemical principles, this guide serves as an essential resource for researchers aiming to harness the power of this versatile monomer for next-generation materials.

The Polyfluorene Platform: A Revolution in Organic Electronics

Conjugated polymers, characterized by their alternating single and double bonds along the polymer backbone, form the basis of modern organic electronics. This delocalized π-electron system is responsible for their unique semiconducting properties. Among the vast family of conjugated polymers, polyfluorenes (PFOs) are particularly distinguished.[2] They are renowned for their high photoluminescence quantum efficiency, excellent thermal stability, and remarkable color tunability.[2][3]

The fundamental polyfluorene structure consists of fluorene units linked at the 2 and 7 positions.[2] This arrangement creates a rigid, planar backbone that facilitates efficient charge transport and provides a wide bandgap, which is intrinsically suited for blue light emission—a critical component for full-color displays and white lighting applications.[4] The true versatility of polyfluorenes, however, is realized through chemical modification, specifically through the strategic selection of monomers for copolymerization. This allows for the precise tuning of the electronic band gap, which directly dictates the absorption and emission wavelengths of the material.[2]

Anatomy of a Keystone Monomer: this compound

The success of polyfluorene synthesis hinges on the quality and design of its monomeric precursors. This compound (often used as its more stable bis(pinacol) ester) is a quintessential example of a well-engineered monomer. Its structure is a triad of functional components, each serving a distinct and critical purpose.

References

Methodological & Application

Suzuki coupling protocol using 9,9-Didodecylfluorene-2,7-diboronic acid

Topic: Suzuki Coupling Protocol for the Polymerization of 9,9-Didodecylfluorene-2,7-diboronic acid

Introduction: The Architectural Elegance of Polyfluorenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2] Its application in polymer chemistry has unlocked access to a vast array of functional materials, most notably conjugated polymers. Among these, polyfluorenes (PFs) are distinguished by their high thermal stability, exceptional charge transport properties, and strong blue fluorescence, making them highly attractive for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[3][4][5]

This document provides a detailed protocol for the synthesis of poly(9,9-didodecylfluorene) via a palladium-catalyzed Suzuki coupling reaction. The monomer of focus is this compound, though in practice, its more stable and commonly used derivative, 9,9-Dioctylfluorene-2,7-bis(boronic acid pinacol ester), serves as a practical and illustrative analogue for this guide.[5][6] The long alkyl chains at the C9 position of the fluorene core are a critical design feature, imparting excellent solubility to the resulting polymer in common organic solvents, which is essential for solution-based device fabrication.[5][6] We will dissect the rationale behind each procedural step, offering insights grounded in mechanistic principles to empower researchers to not only replicate but also intelligently adapt this protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a well-orchestrated catalytic cycle centered on a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The process unfolds in three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

-

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., 2,7-dibromo-9,9-didodecylfluorene). This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[2][7]

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process requires activation of the boronic acid or its ester by a base.[1][9][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the Pd(II) complex, displacing a halide.[10][11]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product (forming a new C-C bond) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8]

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of Poly(9,9-didodecylfluorene)

This protocol details the polymerization of 2,7-dibromo-9,9-didodecylfluorene with this compound bis(pinacol) ester. The use of the pinacol ester is highly recommended as it offers greater stability compared to the free boronic acid, preventing premature degradation and side reactions like protodeboronation.[12][13]

Materials & Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Purpose |

| 2,7-Dibromo-9,9-didodecylfluorene | 179746-63-3 | 686.68 | Aryl Halide Monomer |

| This compound bis(pinacol) ester | 269056-55-9 | 782.97 | Boronic Ester Monomer |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | Pd(0) Catalyst |

| Potassium Carbonate (K₂CO₃), anhydrous, finely powdered | 584-08-7 | 138.21 | Base |

| Toluene, anhydrous | 108-88-3 | 92.14 | Organic Solvent |

| Deionized Water | 7732-18-5 | 18.02 | Aqueous Phase for Base |

| Aliquat® 336 (Phase Transfer Catalyst) | 63393-96-4 | ~442 | Optional: Enhances mixing |

Step-by-Step Methodology

1. Rigorous Inert Atmosphere Preparation:

-

Rationale: The Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to inactive Pd(II) and lead to unwanted homocoupling of the boronic acid.[12][13] Establishing and maintaining an inert atmosphere is critical for catalytic activity and high polymer molecular weight.

-

Procedure: a. Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. b. Thoroughly dry all glassware in an oven (120 °C) overnight and cool under a stream of argon or nitrogen. c. Subject the reaction flask to at least three cycles of vacuum backfilling with high-purity argon or nitrogen.

2. Reagent Addition:

-

Rationale: The order of addition is designed to protect the catalyst. The monomers and base are added first, and the system is deoxygenated before introducing the sensitive catalyst and solvents.

-

Procedure (under a positive pressure of inert gas): a. To the Schlenk flask, add 2,7-dibromo-9,9-didodecylfluorene (1.00 equiv), this compound bis(pinacol) ester (1.00 equiv), and finely powdered anhydrous potassium carbonate (4.00 equiv). b. Add a few drops of Aliquat® 336 (optional, ~1-2 mol%). c. Add the Pd(PPh₃)₄ catalyst (0.02 equiv, 2 mol%).

3. Solvent Degassing and Addition:

-